Product packaging for Chlorisondamine diiodide(Cat. No.:CAS No. 69-27-2)

Chlorisondamine diiodide

Cat. No.: B1197887
CAS No.: 69-27-2
M. Wt: 611.9 g/mol
InChI Key: FPNVAOZHQUJJJQ-UHFFFAOYSA-L
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Description

Chlorisondamine chloride is a bisquaternary ammonium compound that acts as a potent and long-acting nicotinic acetylcholine receptor (nAChR) antagonist . It functions as a ganglionic blocker, producing both neuronal and ganglionic blockade by interrupting neural transmission at nicotinic receptors on postganglionic autonomic neurons . Originally developed and used as an antihypertensive agent, it has since been supplanted by more specific drugs in clinical applications and is now valued almost exclusively as a research compound . Its primary research value lies in its persistent and quasi-irreversible blockade of central nicotinic effects, as a single administration can block the central actions of nicotine in animal models for extended periods, from days to weeks . This makes it an invaluable biochemical probe for studying the central and peripheral roles of nicotinic receptors. In modern research, chlorisondamine chloride is extensively used to assess the neurogenic contribution to blood pressure and to study the role of the sympathetic nervous system in various animal models of hypertension . It is also employed to investigate the cholinergic anti-inflammatory pathway, as it can blunt the anti-inflammatory effects triggered by vagus nerve stimulation . Furthermore, it serves as a crucial tool in foundational research on addiction, locomotion, and the reinforcing effects of nicotine . Key Specifications: • CAS No: 69-27-2 • Molecular Formula: C14H20Cl6N2 • Molecular Weight: 429.03 g/mol • Synonym(s): SU-3088, Ecolid This product is intended for research purposes only and is not for diagnostic or therapeutic use. All services and products are intended for preclinical research use only and cannot be used to diagnose, treat, or manage patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20Cl4I2N2 B1197887 Chlorisondamine diiodide CAS No. 69-27-2

Properties

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVAOZHQUJJJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582020
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
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URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96750-66-2, 69-27-2
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide
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Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action and Molecular Interactions of Chlorisondamine Chloride

Overview of Autonomic Ganglionic Neurotransmission

The autonomic nervous system is pivotal in regulating involuntary bodily functions, from heart rate to digestion. merckmanuals.comnumberanalytics.com This regulation is achieved through a complex network of neurons, with autonomic ganglia serving as critical relay stations. merckmanuals.comcvpharmacology.com Neurotransmission within these ganglia is a finely tuned process, primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh). oup.comfundanest.org.ar

Preganglionic neurons, originating from the central nervous system, release ACh into the synaptic cleft of the autonomic ganglia. cvpharmacology.comfundanest.org.ar This ACh then binds to and activates nicotinic acetylcholine receptors (nAChRs) on the surface of postganglionic neurons, initiating a signal that is then transmitted to the target visceral organs. cvpharmacology.commhmedical.com

Role of Nicotinic Acetylcholine Receptors (nAChRs) in Ganglia

Nicotinic acetylcholine receptors are central to the process of fast synaptic transmission within autonomic ganglia. researchgate.netresearchgate.net These receptors are ligand-gated ion channels, meaning they open in response to the binding of a specific molecule, in this case, acetylcholine. researchgate.netnih.gov The activation of nAChRs by ACh leads to a rapid influx of cations, primarily sodium and calcium, into the postganglionic neuron. researchgate.netresearchgate.net This influx of positive ions causes a depolarization of the neuronal membrane, generating a fast excitatory postsynaptic potential (fEPSP). researchgate.netnih.gov If this potential reaches a certain threshold, it triggers an action potential, which then propagates along the postganglionic neuron to its target organ. cvpharmacology.com

The nAChRs found in autonomic ganglia are composed of various subunits, including α3, α5, α7, β2, and β4. researchgate.net The specific combination of these subunits influences the pharmacological properties of the receptor. nih.gov While the α3β4 subunit combination is prevalent, the diversity in subunit composition across different ganglia contributes to their distinct pharmacological responses. nih.gov For instance, sympathetic ganglia have a higher number of neurons containing α3, α4, α5, or α7 subunits compared to parasympathetic ganglia. nih.gov

PropertyDescription
Receptor Type Ligand-gated ion channel researchgate.net
Primary Ligand Acetylcholine (ACh) oup.com
Primary Function Mediate fast synaptic transmission researchgate.net
Ion Permeability Cations (Na+, K+, Ca2+) researchgate.net
Effect of Activation Fast excitatory postsynaptic potential (fEPSP) nih.gov
Common Subunits α3, α5, α7, β2, β4 researchgate.net

Ligand-Gated Ion Channel Physiology at Autonomic Synapses

Ligand-gated ion channels (LGICs) are a major class of receptors that facilitate rapid signal transmission across chemical synapses. numberanalytics.compressbooks.pub At autonomic synapses, the binding of acetylcholine to nAChRs triggers a conformational change in the receptor protein. numberanalytics.comresearchgate.net This change opens an integral ion channel, allowing ions to flow across the postsynaptic membrane down their electrochemical gradients. numberanalytics.comcaltech.edu

The immediate effect of this ion flow is a change in the membrane potential of the postganglionic neuron. caltech.edu The influx of positively charged ions leads to depolarization, making the neuron more likely to fire an action potential. nih.gov This entire process, from neurotransmitter binding to the generation of a postsynaptic potential, occurs within milliseconds, enabling the rapid and precise control of visceral functions. caltech.edu The function of these channels is not only to transmit signals but also to integrate them, with the specific subtype of nAChR influencing the nature and duration of the postsynaptic response. nih.gov

Antagonism at Ganglionic Nicotinic Acetylcholine Receptors

Chlorisondamine (B1215871) functions as a potent antagonist at ganglionic nicotinic acetylcholine receptors. wikipedia.orgmedkoo.commedchemexpress.com This means that it blocks the normal action of acetylcholine, thereby interrupting the transmission of nerve impulses through the autonomic ganglia. nih.gov This blockade is the primary mechanism underlying its physiological effects. medchemexpress.com

The interaction of chlorisondamine with nAChRs is complex and has been the subject of detailed pharmacological investigation. medkoo.commedchemexpress.com Its ability to produce a long-lasting blockade after a single administration has made it a valuable tool in neuroscience research. medchemexpress.com

Competitive and Non-Competitive Interaction Profiles

The antagonistic action of chlorisondamine at nAChRs exhibits characteristics of both competitive and non-competitive inhibition. Research on locust muscle glutamate (B1630785) receptors, which share some functional similarities with nAChRs, has shown that chlorisondamine can block the channel in both its open and closed states. biologists.com This suggests a more complex interaction than simple competitive antagonism, where the antagonist only binds to the same site as the agonist.

Studies on rat striatal synaptosomes have demonstrated that chlorisondamine reduces the amplitude of responses to glutamate without affecting the desensitization rate, which is consistent with a non-competitive or open-channel block mechanism. biologists.com Furthermore, single-channel recordings have revealed that chlorisondamine can cause longer than normal closing events, indicating that it may bind to a site within the ion channel pore, physically obstructing the flow of ions. biologists.com This mode of action, where the antagonist binds to a site different from the agonist binding site, is a hallmark of non-competitive antagonism. biologists.com However, there is also evidence to suggest that chlorisondamine can interact with the closed state of the receptor channel, which could imply a competitive component to its action. biologists.com

Binding Site Characterization and Receptor Subtype Selectivity (e.g., α2 isoform)

The binding of chlorisondamine to nAChRs is a multifaceted process involving interactions with various parts of the receptor and surrounding molecules. The tetrachlorobenzene portion of the chlorisondamine molecule has been shown to form stable non-covalent complexes with sphingomyelin, a type of lipid found in cell membranes. wikipedia.orgnih.gov The bis-quaternary amine part of chlorisondamine interacts with acidic phospholipids (B1166683) and with epitopes of the nAChR itself. nih.gov

Research using non-phosphorylated and phosphorylated versions of epitopes from the α2 and β2 isoforms of the nAChR has shown that bis-quaternary amines, like that in chlorisondamine, have a strong affinity for these receptor subunits. nih.gov This suggests that the binding of chlorisondamine is not limited to a single site but involves multiple points of contact, contributing to its potent and long-lasting effects.

While chlorisondamine is a broad-spectrum ganglionic blocker, there is some evidence for subtype selectivity. The specific subunit composition of the nAChR pentamer influences its affinity for different ligands. nih.gov The interaction with specific isoforms, such as the α2 subunit, highlights the complexity of chlorisondamine's binding profile and the potential for differential effects on various nAChR subtypes. nih.gov

Allosteric Modulation Considerations

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary agonist binding site (the orthosteric site) and modify the receptor's response to the agonist. nih.gov These modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's function. nih.gov

Downstream Cellular and Molecular Consequences of Ganglionic Blockade

The ganglionic blockade induced by Chlorisondamine chloride, a nicotinic acetylcholine receptor (nAChR) antagonist, precipitates a cascade of downstream cellular and molecular events. wikipedia.orgnih.gov By interrupting neurotransmission at autonomic ganglia, Chlorisondamine affects numerous physiological systems, leading to significant alterations in cardiovascular function, neurochemical signaling, and immune responses. nih.govnih.gov Its long-acting and quasi-irreversible blockade of central nicotinic receptors provides a unique tool for researchers to investigate the roles of the autonomic nervous system in various physiological and pathological states. nih.govcollectionscanada.gc.ca

The primary consequence of ganglionic blockade is the interruption of neural transmission at nicotinic receptors on postganglionic autonomic neurons, affecting both the sympathetic and parasympathetic systems. nih.gov This broad action allows for the study of bodily functions in the absence of central autonomic control. mdpi.com For instance, it is used to assess the neurogenic contribution to blood pressure and to evaluate vasomotor sympathetic tone in animal models of hypertension. mdpi.comnih.gov

Cardiovascular System Alterations

One of the most immediate and pronounced effects of Chlorisondamine-induced ganglionic blockade is on the cardiovascular system. Administration of the compound leads to a rapid and sustained decline in arterial blood pressure. nih.govahajournals.org This hypotensive effect is a direct result of blocking sympathetic signaling to the vasculature and the heart. In anesthetized hamsters, Chlorisondamine chloride rapidly produces a marked decline in blood pressure, accompanied by stasis in smaller arterioles, venules, and capillaries, and a significant slowing of red cell velocity in larger vessels. ahajournals.org While arteriolar caliber and red cell velocity may recover within about 30 minutes, the lowered blood pressure persists for several hours. ahajournals.org

Studies in mice have quantified these effects, showing significant reductions in mean arterial pressure (MAP) and heart rate (HR). nih.gov The blockade also leads to a decrease in cardiac output, an effect associated with the bradycardic response. nih.gov Research in spontaneously hypertensive rats (SHR) has further elucidated these mechanisms, showing that the acute depressor action of certain drugs is buffered by a pressor action mediated by β-adrenoceptors, a dynamic that is unmasked by ganglionic blockade with Chlorisondamine. oup.com

Table 1: Effects of Chlorisondamine (CSD) on Cardiovascular Parameters in Mice nih.gov
ConditionParameterVehicle ResponseCSD Response (2 mg/kg)Significance (p-value)
Normotensive MiceChange in MAP (mmHg)-0.49 ± 2.9-25.5 ± 3.3< 0.0001
Change in HR (beats/min)+46.4 ± 12.2-59.1 ± 16.8< 0.01
Hypertensive MiceChange in MAP (mmHg)-0.5 ± 2.9-54.2 ± 6.3< 0.0001
Change in HR (beats/min)+46.4 ± 12.2-197.5 ± 77.5< 0.01

Neurochemical and Gene Expression Changes

Chlorisondamine's blockade of nAChRs has profound effects on central and peripheral neurochemistry. A single administration can produce a long-lasting blockade of the central actions of nicotine (B1678760). nih.gov This persistent effect is not associated with neuronal degeneration or significant changes in the density of high-affinity [3H]-nicotine binding sites, suggesting a pharmacologically selective action. nih.gov

The blockade significantly impacts neurotransmitter systems. For example, Chlorisondamine completely blocks the nicotine-induced release of dopamine (B1211576) from rat striatal synaptosomes. mcgill.ca This blockade is insurmountable even with high concentrations of nicotine and persists for weeks after a single in vivo administration. mcgill.ca Interestingly, the compound does not affect dopamine release induced by high potassium or (+)-amphetamine, indicating specificity for the nicotinic receptor-mediated pathway. mcgill.ca

At the molecular level, Chlorisondamine influences gene expression. It has been shown to block nicotine-induced increases in c-fos mRNA expression in various brain regions of the pigeon, with the duration of the blockade varying by region (e.g., up to two weeks in the stratum griseum et fibrosum superficiale). researchgate.net Paradoxically, acute administration of Chlorisondamine on its own can increase c-fos mRNA levels in several brain areas, including the cerebellum, hippocampus, and nucleus accumbens. researchgate.net

Modulation of Inflammatory and Metabolic Pathways

The ganglionic blockade initiated by Chlorisondamine also has downstream consequences for the immune system and metabolic processes, highlighting the integral role of the sympathetic nervous system in these functions. Research indicates that Chlorisondamine can moderate the effects of whole-body irradiation on the immune response to a bacterial challenge. nih.gov Specifically, it reduces the radiation-augmented inflammatory cytokine response, suggesting that radiation-induced changes in immune function are partly mediated by the sympathetic nervous system. nih.gov

In metabolic studies, ganglionic blockade has been used to investigate the mechanisms of lipolysis. In rats, the lipolytic effect induced by leptin was not altered by acute ganglionic blockade with Chlorisondamine, suggesting that leptin's stimulatory effect on fat breakdown is independent of the sympathetic nervous system under these conditions. cambridge.org This contrasts with the inhibition of leptin-induced lipolysis following the blockade of nitric oxide synthesis, pointing to distinct regulatory pathways. cambridge.org Furthermore, Chlorisondamine has been shown to form noncovalent complexes with biomolecules like sphingomyelin, which could represent another facet of its molecular interactions. wikipedia.orgresearchgate.net

Table 2: Effect of Chlorisondamine (CHL) Pretreatment on Neurotransmitter Release mcgill.ca
StimulantCondition[3H]-Dopamine ReleaseEffect of CHL
Acetylcholine (ACh)ControlStimulatedComplete Blockade
CHL PretreatedNo Stimulation
High K+ControlStimulatedNo Effect
CHL PretreatedStimulated
(+)-AmphetamineControlStimulatedNo Effect
CHL PretreatedStimulated

Pharmacological Effects and Systemic Interventions of Chlorisondamine Chloride in Preclinical Models

Impact on Cardiovascular Regulation in Animal Models

Chlorisondamine (B1215871) chloride has been extensively used to study the autonomic regulation of the cardiovascular system in various animal models. nih.gov Its primary mechanism of action involves blocking ganglionic nicotinic receptors, thereby interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems. nih.govmdpi.com

Chlorisondamine chloride administration in animal models consistently leads to a reduction in vasomotor sympathetic tone, resulting in vasodilation and a subsequent decrease in blood pressure. nih.govnih.gov This effect is a cornerstone of its antihypertensive properties. medchemexpress.com Studies in dogs have shown that chlorisondamine administration leads to decreases in peripheral resistance, which accounts for a significant portion of the reduction in blood pressure. nih.gov In anesthetized hamsters, chlorisondamine produced a prompt and sustained decline in arterial pressure. ahajournals.org Research in both normotensive and hypertensive mice has demonstrated that the blood pressure-lowering effect of chlorisondamine is associated with a reduction in both cardiac output and vasomotor sympathetic tone. nih.gov Furthermore, ganglionic blockade with chlorisondamine has been shown to prevent the pressor response (increase in blood pressure) induced by certain stimuli, highlighting its effectiveness in modulating vasomotor control. nih.gov In rats with neurogenic hypertension, the pressor response can be eliminated by the ganglionic blocker chlorisondamine. researchgate.net

Table 1: Effects of Chlorisondamine Chloride on Cardiovascular Parameters in Mice

Animal ModelParameterEffectReference
Normotensive C57Bl/6J MiceBlood PressureDecreased nih.gov
Normotensive C57Bl/6J MiceHeart RateDecreased nih.gov
Normotensive C57Bl/6J MiceCardiac OutputDecreased (at higher doses) nih.gov
DOCA-salt Hypertensive MiceBlood PressureSignificantly Decreased nih.gov
DOCA-salt Hypertensive MiceHeart RateSignificantly Decreased nih.gov
DOCA-salt Hypertensive MiceCardiac OutputDecreased nih.gov

Chlorisondamine chloride is a critical tool for investigating the baroreceptor reflex, a key mechanism for the short-term regulation of blood pressure. By blocking ganglionic transmission, chlorisondamine effectively interrupts the efferent limb of the baroreceptor reflex arc. This allows researchers to assess the underlying vascular tone and the contribution of the sympathetic nervous system to blood pressure maintenance, independent of baroreflex-mediated adjustments. nih.gov Studies in rats have shown that ganglionic blockade with chlorisondamine can unmask the full extent of neurogenic contributions to hypertension. ahajournals.orgahajournals.org For instance, in spontaneously hypertensive rats (SHR), the decrease in blood pressure following chlorisondamine administration is greater than in their normotensive counterparts, indicating a larger sympathetic component to their hypertension. ahajournals.org Furthermore, interrupting the baroreflex with chlorisondamine has been shown to significantly decrease blood pressure variability in rats with sinoaortic denervation, implicating the sympathetic nervous system in this phenomenon. psicolibra.it

Effects on Cardiac Function and Heart Rate Dynamics

Gastrointestinal Motility and Secretion Alterations (e.g., colon motility)

The autonomic nervous system plays a crucial role in regulating gastrointestinal function. As a ganglionic blocker, chlorisondamine chloride has been utilized in preclinical studies to investigate the neural pathways controlling gut motility and secretion. Research has shown that ganglionic blockade with chlorisondamine can prevent the stimulatory effects of certain substances on colonic motor function. For example, the stimulatory action of corticotropin-releasing factor (CRF) on the colon was prevented by chlorisondamine. researchgate.netnih.govescholarship.org This suggests that the effects of CRF on colonic motility are mediated through autonomic ganglia. nih.gov In studies on diarrhea models, the effects of certain compounds on intestinal fluid secretion were examined after ganglionic blockade with chlorisondamine, indicating its utility in dissecting the neural control of intestinal transport. nih.gov

Urogenital System Physiology (e.g., urinary bladder contractions)

The influence of chlorisondamine chloride extends to the urogenital system, where it has been used to study the neural control of bladder function. In anesthetized dogs, chlorisondamine was shown to suppress urinary bladder contractions induced by ganglionic stimulation. ahajournals.org Studies in rats have utilized intracerebroventricular administration of chlorisondamine to block the effects of nicotinic agonists on voiding function. physiology.orgphysiology.org These experiments revealed that the activation of nicotinic receptors in the brain can influence bladder capacity, and this effect is blocked by chlorisondamine, highlighting the role of central nicotinic pathways in the control of micturition. physiology.orgphysiology.org

Exocrine Gland Secretion Modulation (e.g., salivary gland, nictitating membrane)

Chlorisondamine chloride's ganglionic blocking properties also affect exocrine gland secretions, which are under autonomic control. In dogs, administration of chlorisondamine resulted in the relaxation of the nictitating membrane, a response indicative of sympathetic blockade. ahajournals.org The duration of this effect was found to be dose-dependent. ahajournals.org Furthermore, studies have noted its impact on salivary glands, as part of its broader effect on autonomic functions. lumenlearning.com

Table 2: Investigated Non-Cardiovascular Effects of Chlorisondamine Chloride in Preclinical Models

SystemModelObserved Effect of ChlorisondamineReference
GastrointestinalRatPrevented CRF-induced stimulation of colonic motility researchgate.netnih.govescholarship.org
UrogenitalDogSuppressed urinary bladder contractions ahajournals.org
UrogenitalRatBlocked central nicotinic agonist effects on voiding physiology.orgphysiology.org
Exocrine GlandDogRelaxation of the nictitating membrane ahajournals.org

Ocular and Pupillary Reflex Studies (e.g., mydriasis, cycloplegia)

Chlorisondamine chloride, as a ganglionic blocking agent, has been evaluated in preclinical models for its effects on the autonomic nervous system, including its influence on ocular functions and pupillary reflexes. Early studies in canine models noted pupillary reactions as part of the compound's broader pharmacological activity. ahajournals.org More detailed investigations, particularly in avian models, have provided specific insights into its effects on pupil size (mydriasis) and the accommodative apparatus of the eye (cycloplegia).

In preclinical studies using a chick model of experimental myopia, chlorisondamine was found to induce a noticeable mydriatic effect, causing pupil dilation. arvojournals.orgarvojournals.org Following administration, a significant increase in pupil diameter was observed. arvojournals.org However, despite the dilation, the pupils in the test subjects still demonstrated constriction in response to light, indicating that the mydriasis was partial and did not represent a complete blockade of the pupillary light reflex. arvojournals.org This suggests that while chlorisondamine affects the neural pathways controlling the pupil, it does not fully inhibit the parasympathetic response to light stimuli.

The mechanism underlying these ocular effects in avian models is linked to the unique physiology of the avian eye, which, unlike the mammalian eye, possesses striated iris and ciliary muscles that are regulated by nicotinic cholinergic receptors. arvojournals.orgnih.gov As a nicotinic antagonist, chlorisondamine blocks these receptors, leading to muscle relaxation. arvojournals.org The relaxation of the iris sphincter muscle results in mydriasis, while the relaxation of the ciliary muscle leads to cycloplegia, a paralysis of accommodation. The observed effects in chicks, such as a shift in refraction towards hyperopia and changes in the axial dimensions of the eye, are consistent with a cycloplegic action. arvojournals.orgarvojournals.org

Research in chick models for form-deprivation myopia has shown that chlorisondamine can inhibit excessive axial elongation and the development of myopic refractive error. arvojournals.orgarvojournals.org These effects are attributed to its interaction with nicotinic receptors involved in eye growth control. arvojournals.org

The acute effects of chlorisondamine on various ocular parameters have been quantified in these preclinical models, as detailed in the table below.

Table 1: Acute Ocular Effects of Chlorisondamine in a Preclinical Chick Model

ParameterObservationTime Point of Measurement
Pupil Diameter Increase from baseline of 0.8 ± 0.1 mm. arvojournals.org2 hours
Axial Length Reduction of 0.16 ± 0.04 mm. arvojournals.orgarvojournals.org2 hours
Posterior Chamber Depth Reduction of 0.20 ± 0.07 mm. arvojournals.orgarvojournals.org2 hours
Lens Thickness Reduction of 0.12 ± 0.04 mm. arvojournals.orgarvojournals.org2 hours
Refraction Shift toward hyperopia. arvojournals.orgarvojournals.orgNot specified

Chlorisondamine Chloride As a Research Tool in Neuropharmacology and Physiology

Dissection of Autonomic Reflex Arcs and Pathways

Chlorisondamine's primary mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) at autonomic ganglia. mdpi.comnih.gov This action effectively interrupts the transmission of nerve impulses between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic divisions of the autonomic nervous system. nih.govnih.gov This property allows researchers to functionally "dissect" autonomic reflex arcs, which are the neural circuits that control involuntary bodily functions. lumenlearning.comnih.govlibretexts.org

A key application of chlorisondamine (B1215871) is in distinguishing between the effects of preganglionic and postganglionic nerve stimulation. The autonomic nervous system's efferent pathway consists of a two-neuron chain: a preganglionic neuron originating in the central nervous system (CNS) and a postganglionic neuron in a peripheral ganglion that innervates the target organ. lumenlearning.comannualreviews.org By administering chlorisondamine, researchers can selectively block the synapse between these two neurons.

If a physiological response to stimulation of a nerve trunk is abolished after chlorisondamine administration, it indicates that the stimulated fibers were preganglionic, as their signals can no longer reach the postganglionic neuron. Conversely, if the response persists, it suggests that the stimulated fibers were postganglionic, acting directly on the effector organ. For instance, studies have used chlorisondamine to confirm complete ganglionic blockade by demonstrating the prevention of contractile responses in Müller's muscle upon electrical stimulation of preganglionic cervical sympathetic axons. ahajournals.org This technique is crucial for mapping the anatomical and functional organization of autonomic pathways to various organs.

Chlorisondamine's inability to readily cross the blood-brain barrier, due to its polar structure, is a significant advantage in differentiating central versus peripheral sites of drug action. mdpi.com When administered systemically, its effects are largely confined to peripheral autonomic ganglia. mdpi.com This allows researchers to investigate the contribution of the peripheral autonomic nervous system to a particular physiological response.

For example, if a drug's effect is blocked by systemic chlorisondamine, it strongly suggests that the drug is acting on peripheral autonomic ganglia or that its effects are mediated through autonomic reflexes. physiology.org Conversely, if the effect persists, it may indicate a direct action on the end-organ or a central mechanism. physiology.orgphysiology.org This principle has been applied in studies examining the central control of functions like urination, where intracerebroventricular (i.c.v.) injection of chlorisondamine is used to block central nicotinic receptors, while systemic administration targets peripheral ganglia. physiology.orgphysiology.org

Differentiating Preganglionic and Postganglionic Contributions

Elucidation of Neurotransmitter Release Mechanisms (e.g., dopamine)

Chlorisondamine has been instrumental in studies aimed at understanding the mechanisms of neurotransmitter release, particularly for dopamine (B1211576). caymanchem.comncats.io Nicotinic receptors are present on the terminals of various neurons, including dopaminergic neurons, where they can modulate the release of neurotransmitters. ucsd.eduresearchgate.netbiorxiv.org

Research using rat striatal synaptosomes has shown that chlorisondamine can block nicotine-induced dopamine release in a dose-dependent manner. caymanchem.comnih.gov This inhibitory effect helps to characterize the role of presynaptic nAChRs in modulating dopamine transmission. Furthermore, studies have investigated the interaction of chlorisondamine with other neurotransmitter systems. For instance, at high concentrations, chlorisondamine has been observed to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated dopamine release in cultured rat mesencephalic cells, suggesting a more complex pharmacological profile than just nAChR antagonism. ncats.ioncats.io

Probing Nicotinic Receptor Subtype Functions in vivo and in vitro

The nicotinic acetylcholine receptor family is diverse, with numerous subtypes composed of different subunit combinations (e.g., α4β2, α7). nih.govacs.orgplos.org These subtypes exhibit distinct pharmacological properties and are differentially distributed throughout the central and peripheral nervous systems. Chlorisondamine, while considered a relatively non-selective nAChR antagonist, has been used in conjunction with more subtype-selective ligands to probe the functions of these different receptor subtypes. nih.govarvojournals.org

In vitro studies on rat striatal synaptosomes have compared the blocking actions of chlorisondamine with other antagonists like mecamylamine (B1216088) and dihydro-β-erythroidine on nicotine-induced dopamine release, revealing differences in their modes of antagonism (insurmountable vs. surmountable). nih.gov In vivo, the long-lasting central nicotinic blockade produced by a single intracerebroventricular injection of chlorisondamine has been a key tool in studying the behavioral effects of nicotine (B1678760) and the roles of central nAChRs. collectionscanada.gc.canih.gov For example, it has been used to block the stimulant and ataxic effects of nicotine, demonstrating the involvement of central nAChRs in these responses. nih.gov

Table 1: Research Findings on Chlorisondamine's Effect on Nicotinic Receptor Function

Experimental Model Key Finding Reference
Rat Striatal Synaptosomes Chlorisondamine blocks nicotine-induced dopamine release with an approximate IC50 of 1.6 µM. nih.gov
Feline Superior Cervical Ganglion Provides approximately 50% inhibition of the contractile response of the nictitating membrane. caymanchem.com
Chick Eye Inhibits the development of form-deprivation myopia, suggesting a role for nAChRs in ocular growth. arvojournals.org
Rat Brain (in vivo) A single intracerebroventricular injection produces a long-lasting blockade of central nicotinic receptors. nih.gov

Experimental Models for Autonomic Dysfunction Studies (Theoretical/Mechanistic)

By inducing a state of "pharmacological decentralization," chlorisondamine serves as a tool to create experimental models of autonomic dysfunction. annualreviews.org This allows for the investigation of the physiological consequences of impaired autonomic control in a controlled setting. The administration of chlorisondamine can mimic conditions of autonomic failure, enabling researchers to study the resulting changes in cardiovascular homeostasis, such as alterations in blood pressure, cardiac output, and peripheral resistance. nih.govnih.gov

Studies in mice have shown that chlorisondamine reduces blood pressure and cardiac output, providing a model to assess the neurogenic contribution to blood pressure in both normotensive and hypertensive states. nih.govnih.govresearchgate.net These models are valuable for understanding the mechanisms underlying diseases characterized by autonomic dysregulation and for evaluating potential therapeutic interventions. For example, chlorisondamine has been used to assess the increased neurogenic component of blood pressure in DOCA-salt hypertensive mice. nih.govnih.gov

Table 2: Effects of Chlorisondamine in Models of Autonomic Dysfunction

Animal Model Parameter Measured Effect of Chlorisondamine Reference
Normotensive Mice Blood Pressure, Heart Rate Significant reduction nih.govnih.gov
Normotensive Mice Cardiac Output Reduction at higher doses nih.govnih.gov
DOCA-salt Hypertensive Mice Blood Pressure, Heart Rate Larger reduction compared to normotensive mice nih.govnih.gov
DOCA-salt Hypertensive Mice Cardiac Output Reduction across all tested doses nih.govnih.gov
Anesthetized Hamsters Blood Pressure Prompt and sustained decline ahajournals.org
Anesthetized Hamsters Peripheral Blood Flow Rapidly developing stasis in small vessels ahajournals.org

Investigation of Drug Tolerance Mechanisms

Chlorisondamine has been employed to investigate the mechanisms of drug tolerance, particularly in the context of chronic drug exposure that affects the autonomic nervous system. The concept of "disuse supersensitivity" is a key area of this research. annualreviews.org When a nerve pathway is chronically blocked, the postsynaptic receptors and effector organs can become more sensitive to their neurotransmitters.

By chronically administering a long-acting ganglionic blocker like chlorisondamine, researchers can induce a state of disuse in the autonomic effector organs. annualreviews.org This has been shown to produce supersensitivity in structures like the salivary glands and the nictitating membrane. annualreviews.org These findings demonstrate that the continuous absence of normal nerve activity, even without physical nerve damage, is sufficient to induce changes in receptor sensitivity, providing a model for studying the cellular and molecular mechanisms that underlie tolerance and dependence.

Studies on Brain Glucose Utilization and Neural Activity

Chlorisondamine chloride has been instrumental in dissecting the role of nicotinic acetylcholine receptors (nAChRs) in modulating brain energy metabolism and neural activation. Its long-lasting and widespread antagonist effects within the brain make it a valuable tool for researchers aiming to understand the tonic and stimulated activity of cholinergic systems. Studies primarily utilize methods like 2-deoxy-D-glucose (2-DG) autoradiography to measure local cerebral glucose utilization (LCGU) and immunohistochemistry for proteins like c-fos to map neuronal activity.

Research has demonstrated that nicotine administration generally increases LCGU in various brain regions. nih.gov Chlorisondamine's utility lies in its ability to block these nicotine-induced effects, thereby confirming the involvement of nAChRs. For instance, in studies with freely-moving rats, acute nicotine administration was shown to significantly increase glucose utilization in areas rich in nicotinic receptors. nih.gov Pre-treatment with chlorisondamine weeks prior effectively reversed most of these central effects of nicotine on LCGU, suggesting a widespread blockade of nicotinic effects within the brain. nih.gov

In one key study, the effects of chlorisondamine were examined in both immobilized and freely-moving rats to understand its impact on nicotine-stimulated brain metabolism. nih.gov The [¹⁴C]-2-deoxy-D-glucose method was used to quantify LCGU. nih.gov In partially immobilized rats pre-exposed to nicotine, an acute nicotine challenge increased LCGU in the anteroventral thalamus and superior colliculus. nih.gov Chlorisondamine pre-treatment completely blocked the effect in the anteroventral thalamus. nih.gov

Interestingly, even in the absence of nicotine stimulation, chlorisondamine itself was found to significantly reduce LCGU in several brain regions, including the lateral habenula, substantia nigra pars compacta, ventral tegmental area, and the granular layer of the cerebellum. nih.gov This suggests that chlorisondamine acts by blocking a tonic level of nicotinic cholinergic transmission in these areas. nih.gov

In freely-moving rats that were not pre-exposed to nicotine, acute nicotine administration produced a more complex pattern of LCGU changes, with increases in some areas and decreases in others. nih.gov Chlorisondamine pre-treatment reversed most or all of these nicotine-induced changes, further highlighting its efficacy as a widespread nAChR antagonist. nih.gov

The expression of the immediate-early gene c-fos is another technique used to map neuronal activity. colorado.edunih.gov The protein product, c-fos, can be detected to identify neurons that have been recently activated. nih.gov In this context, chlorisondamine has been used to investigate whether nicotine-induced neural activation is mediated by nAChRs. For example, studies in pigeons have shown that chlorisondamine can inhibit the nicotine-induced stimulation of c-fos in the brain for up to two weeks. medkoo.com This long-lasting inhibition corresponds with the persistent nature of chlorisondamine's receptor blockade. collectionscanada.gc.ca

The tables below summarize findings from a study investigating the effects of nicotine and chlorisondamine on local cerebral glucose utilization (LCGU) in different brain regions of both immobilized and freely-moving rats. nih.gov

Table 1: Effect of Nicotine and Chlorisondamine on LCGU in Immobilized Rats

Brain Region Saline + Saline (Control) Saline + Nicotine Chlorisondamine + Saline Chlorisondamine + Nicotine
Anteroventral Thalamus 100% ↑ Significantly Increased No Significant Change Blocked Nicotine Effect
Superior Colliculus 100% ↑ Significantly Increased No Significant Change No Significant Blockade
Lateral Habenula 100% No Significant Change ↓ Significantly Reduced ↓ Significantly Reduced
Substantia Nigra Pars Compacta 100% No Significant Change ↓ Significantly Reduced ↓ Significantly Reduced
Ventral Tegmental Area 100% No Significant Change ↓ Significantly Reduced ↓ Significantly Reduced
Cerebellar Granular Layer 100% No Significant Change ↓ Significantly Reduced ↓ Significantly Reduced

Data synthesized from Marenco et al., Br J Pharmacol. 2000 Jan; 129(1): 147–155. nih.gov

Table 2: Effect of Nicotine and Chlorisondamine on LCGU in Freely-Moving Rats

Brain Region Saline + Saline (Control) Saline + Nicotine Chlorisondamine + Nicotine
Anteroventral Thalamus 100% ↑ Significantly Increased Reversed Nicotine Effect
Medial Habenula 100% ↑ Significantly Increased Reversed Nicotine Effect
Dorsal Lateral Geniculate 100% ↑ Significantly Increased Reversed Nicotine Effect
Superior Colliculus 100% ↑ Significantly Increased Reversed Nicotine Effect
Nucleus Accumbens (Core) 100% ↓ Significantly Decreased Reversed Nicotine Effect
Nucleus Accumbens (Shell) 100% ↓ Significantly Decreased Reversed Nicotine Effect
Lateral Habenula 100% ↓ Significantly Decreased Reversed Nicotine Effect
Hippocampus (CA1) 100% ↓ Significantly Decreased Reversed Nicotine Effect

Data synthesized from Marenco et al., Br J Pharmacol. 2000 Jan; 129(1): 147–155. nih.gov

Methodological Approaches in Chlorisondamine Chloride Research

In Vitro Experimental Paradigms

In vitro studies, conducted outside a living organism, have been crucial in dissecting the specific actions of chlorisondamine (B1215871) chloride at the tissue and cellular levels. These controlled environments allow for precise examination of the compound's effects on isolated biological components.

Isolated Tissue Preparations

A classic pharmacological approach involves the use of isolated tissue preparations in organ baths. This methodology allows for the study of tissue responses to drugs in a controlled setting. Tissues such as the vas deferens, atria, and nictitating membrane have been utilized in research, although specific studies detailing the effects of chlorisondamine on the vas deferens and atria require further review of historical literature. The nictitating membrane, a translucent third eyelid in some animals, has been a common model for studying autonomic pharmacology.

The general principle of isolated tissue experiments involves placing a dissected tissue in a bath containing a physiological salt solution, often Krebs' solution, to maintain its viability. uah.es The tissue is attached to a force transducer to measure contractions or relaxations in response to the administration of substances like chlorisondamine chloride. This method has been fundamental in characterizing the antagonist properties of various compounds at specific receptors.

Cell Culture Models for Receptor Studies

To investigate the effects of chlorisondamine chloride at the receptor level, researchers have turned to cell culture models. These models provide a simplified system to study drug-receptor interactions without the complexities of a whole organ.

Striatal Synaptosomes: Preparations of synaptosomes from the striatum, which are isolated nerve terminals, have been instrumental in understanding the impact of chlorisondamine on neurotransmitter release. mcgill.ca Studies have shown that in vivo administration of chlorisondamine results in a long-lasting blockade of nicotine-induced dopamine (B1211576) release from striatal synaptosomes when measured ex vivo. mcgill.ca This blockade was demonstrated to persist for several weeks after a single administration of chlorisondamine. researchgate.net Both in vitro and in vivo administration of chlorisondamine were found to block the nicotinic response to acetylcholine (B1216132). mcgill.ca

Mesencephalic Cells: Research has also utilized cells from the mesencephalon (midbrain), an area rich in dopaminergic neurons which are key targets of nicotine (B1678760). uky.edu Studies on these cells help to elucidate the specific actions of chlorisondamine on the nicotinic acetylcholine receptors (nAChRs) located on these neurons. jneurosci.org Functional studies have often focused on the pharmacology of dopamine release in these preparations. jneurosci.org

Electrophysiological Recordings from Ganglia

Electrophysiological techniques offer a direct way to measure the electrical activity of neurons and assess the impact of drugs on nerve transmission. Intracellular recordings from ganglia, such as the inferior mesenteric ganglia of the cat, have been employed to study the effects of chlorisondamine. nih.gov

In these experiments, microelectrodes are used to record the membrane potential and action potentials of individual neurons. nih.gov Studies have shown that chlorisondamine can abolish the excitatory post-synaptic potentials (e.p.s.p.s.) that are driven by nicotinic receptor activation. nih.gov This method has been crucial in confirming the ganglionic blocking properties of chlorisondamine by demonstrating its ability to interrupt neurotransmission at the synaptic level. nih.gov For instance, in irregular discharging neurons within the cat inferior mesenteric ganglion, spontaneous synaptic activity was blocked by chlorisondamine. nih.gov Similarly, the sympathetic efferent nature of nerve activity in rat thermoregulatory circulations was confirmed by its abolition following ganglionic blockade with chlorisondamine chloride. nih.gov

In Vivo Animal Models and Techniques

In vivo studies, conducted within a living organism, are essential for understanding the systemic effects of chlorisondamine chloride. These studies provide insights into how the compound affects complex physiological processes like blood pressure regulation in a whole animal. nih.gov

Anesthetized and Conscious Animal Preparations

A variety of animal models have been used in chlorisondamine research, including dogs, rats, mice, hamsters, and pigeons. nih.gov The choice between anesthetized and conscious animal preparations depends on the specific research question.

Anesthetized Animals: Anesthetized preparations allow for more invasive procedures and stable physiological monitoring. nih.gov For example, early studies in anesthetized dogs were crucial in characterizing the hypotensive effects of chlorisondamine. nih.gov In anesthetized mice, chlorisondamine has been used to assess the neurogenic contribution to blood pressure. nih.gov

Conscious Animals: Studies in conscious, freely-moving animals provide a more physiologically relevant picture of a drug's effects, as anesthesia can influence cardiovascular and neural function. nih.gov Research in unanesthetized dogs helped to establish the effects of chlorisondamine on blood pressure and its ganglionic blocking action. nih.gov Similarly, studies in conscious rats have been used to investigate the central effects of chlorisondamine and its long-lasting blockade of nicotine's behavioral effects. collectionscanada.gc.canih.gov

Hemodynamic Monitoring Techniques

To quantify the cardiovascular effects of chlorisondamine, a range of hemodynamic monitoring techniques are employed. nih.govacademicmed.org These techniques allow for the continuous or intermittent measurement of key cardiovascular parameters.

Arterial Pressure: Direct measurement of arterial pressure, often via an arterial catheter, is a fundamental technique in these studies. nih.govahajournals.org It provides a direct measure of the hypotensive effects of chlorisondamine. nih.gov Non-invasive methods using tail cuffs are also utilized, particularly in smaller animals like mice. fluidtherapy.org

Cardiac Output: Cardiac output, the volume of blood pumped by the heart per minute, is a critical parameter for understanding the mechanisms of blood pressure changes. nih.govacademicmed.org Techniques to measure cardiac output in animal models include thermodilution and, more recently, non-invasive methods like echocardiography. nih.govfluidtherapy.orgmdpi.com Studies in mice have shown that chlorisondamine can significantly reduce cardiac output. nih.gov

Heart Rate: Heart rate is typically monitored using electrocardiography (ECG). nih.gov Chlorisondamine has been observed to cause significant reductions in heart rate in animal models such as mice. nih.gov

The table below summarizes findings from a study investigating the effects of different doses of chlorisondamine (CSD) on cardiac output and heart rate in normotensive mice.

CSD Dose (mg/kg)Change in Cardiac Output (Compared to Baseline)Heart Rate (beats/min)
1Not significantly different380.3 ± 11.7
2Significantly reduced395.5 ± 10.9
3Significantly reducedNot specified
6Significantly reduced373.3 ± 10.9
Data from a study on normotensive mice. nih.gov

Organ-Specific Functional Assays (e.g., nictitating membrane relaxation)

Organ-specific functional assays are critical in pharmacological research to determine the physiological effect of a compound on a particular tissue or organ system. These in vivo or ex vivo preparations allow for the direct measurement of a functional response, such as muscle contraction or relaxation, providing insights into a drug's mechanism of action at a physiological level. In the study of ganglionic blocking agents like chlorisondamine, sympathetically innervated tissues are often employed.

A classic example of such a preparation is the cat nictitating membrane. This smooth muscle, also known as the third eyelid, is innervated by the sympathetic nervous system, and its state of contraction is a reliable indicator of sympathetic ganglionic transmission. Electrical stimulation of the preganglionic cervical sympathetic nerve normally causes the nictitating membrane to contract. The administration of a ganglionic blocker like chlorisondamine chloride would be expected to inhibit this response by blocking neurotransmission at the superior cervical ganglion, leading to the relaxation of the membrane despite ongoing nerve stimulation. While specific studies focusing solely on chlorisondamine and nictitating membrane relaxation are part of the broader historical investigation of ganglionic blockers, this assay serves as a prime example of how the functional consequences of nicotinic receptor blockade in autonomic ganglia are assessed. shareok.org

Local Cerebral Glucose Utilization (LCGU) Measurement (e.g., 2-deoxyglucose method)

The 2-deoxyglucose (2-DG) method is a powerful technique used to map the functional activity of the brain by measuring local rates of glucose metabolism. nih.govcapes.gov.br The method relies on the use of a glucose analog, 2-deoxy-D-[1-14C]glucose ([14C]2-DG), which is transported into brain cells and phosphorylated by hexokinase, just like glucose. frontiersin.org However, the resulting 2-deoxyglucose-6-phosphate cannot be further metabolized and becomes trapped within the cell. The amount of accumulated radioactivity in a given brain region is, therefore, proportional to its rate of glucose utilization. nih.gov By using quantitative autoradiography, researchers can visualize and quantify metabolic activity across numerous discrete brain structures simultaneously. capes.gov.brnih.gov

This methodology has been instrumental in studying the central effects of chlorisondamine. Research has shown that acute administration of nicotine typically increases LCGU in several brain regions rich in nicotinic receptors. nih.govcollectionscanada.gc.ca Studies using the 2-DG method have demonstrated that pretreatment with chlorisondamine can block these nicotine-induced increases in brain metabolism. For instance, in rats given chlorisondamine four weeks prior to testing, the significant increase in LCGU typically seen in the anteroventral thalamus and superior colliculus following a nicotine challenge was blocked or reversed. nih.gov These findings suggest that chlorisondamine exerts a widespread and long-lasting antagonistic effect on central nicotinic receptors. nih.gov Furthermore, some studies have noted that chlorisondamine on its own can significantly reduce LCGU in specific areas, including the lateral habenula, substantia nigra pars compacta, and ventral tegmental area. nih.gov

Table 1: Effect of Chlorisondamine Pretreatment on Nicotine-Induced Changes in Local Cerebral Glucose Utilization (LCGU) in Rats This table is a representative summary based on findings reported in scientific literature.

Brain Region Typical Effect of Acute Nicotine Effect of Nicotine after Chlorisondamine Pretreatment
Anteroventral Thalamus ▲ Significant Increase Blocked (no significant increase)
Superior Colliculus ▲ Significant Increase Reversed/Blocked
Medial Habenula ▲ Significant Increase Reversed/Blocked
Dorsal Lateral Geniculate ▲ Significant Increase Reversed/Blocked
Lateral Habenula No significant change ▼ Significant Decrease (Chlorisondamine effect)
Substantia Nigra Pars Compacta No significant change ▼ Significant Decrease (Chlorisondamine effect)
Ventral Tegmental Area No significant change ▼ Significant Decrease (Chlorisondamine effect)

Data sourced from studies utilizing the [14C]-2-deoxyglucose method. nih.gov

Radioligand Binding and Receptor Autoradiography (e.g., [3H]-nicotine, [3H]-chlorisondamine)

Radioligand binding and autoradiography are techniques used to identify, quantify, and localize receptors in tissues. These methods involve using a radioactive version of a ligand (a molecule that binds to a receptor), such as tritium-labeled ([3H]) nicotine or chlorisondamine, to visualize binding sites in brain sections.

[3H]-nicotine binding is commonly used to label high-affinity nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. tocris.comuky.edu Competition binding assays can determine the affinity of other compounds, like chlorisondamine, for these receptors. However, the most direct insights into chlorisondamine's action come from studies using [3H]-chlorisondamine itself.

Following in vivo administration of [3H]-chlorisondamine, autoradiography reveals a distinct and persistent accumulation of radioactivity in specific brain regions. nih.govnih.gov Studies have shown that after a single intracerebroventricular infusion, radiolabel from [3H]-chlorisondamine is detectable for many weeks, with heavy concentration in areas such as the substantia nigra pars compacta, the ventral tegmental area, the dorsal raphe nucleus, and the granular layer of the cerebellum. nih.gov This long-lasting and anatomically restricted accumulation corresponds with the prolonged period of nicotinic receptor blockade observed in behavioral and functional studies. nih.govnih.gov Further investigation has shown that this radioactivity is almost exclusively found in the insoluble subcellular fraction, suggesting it is tightly bound or sequestered within neurons. nih.gov Unilateral infusion into the striatum resulted in labeling not only at the infusion site but also in the ipsilateral substantia nigra pars compacta, indicating potential retrograde axonal transport of the compound. nih.gov

Table 2: Regional Brain Distribution of Radiolabel Following a Single Intracerebroventricular Infusion of [3H]-chlorisondamine in Rats This table illustrates the persistence and localization of the compound over time.

Brain Region Radioactivity Level at 7 Days Post-Infusion Radioactivity Level at 21 Days Post-Infusion Radioactivity Level at 84 Days Post-Infusion
Substantia Nigra Pars Compacta High High Moderate
Ventral Tegmental Area High High Moderate
Dorsal Raphe Nucleus High High Moderate
Cerebellum (Granular Layer) High High Moderate
Cerebral Cortex Low Low Low
Striatum Low Low Low
Hippocampus Low Low Low

Data compiled from autoradiographic studies. nih.gov

Mass Spectrometry Techniques in Receptor/Biomolecule Interaction Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and characterization of molecules. refeyn.com In the context of chlorisondamine research, advanced MS techniques, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with ion mobility mass spectrometry, have been pivotal in elucidating the molecular interactions between the drug and its receptor targets. nih.govnih.govacs.org

These methods allow for the study of non-covalent complexes, providing direct evidence of how a drug binds to a specific part of a protein, such as a receptor epitope. nih.govacs.org Research using MALDI-MS has probed the interaction of chlorisondamine with a specific epitope of the alpha-2 isoform of the neuronal nicotinic receptor. nih.gov It was proposed that chlorisondamine, which has two quaternary ammonium (B1175870) groups and a tetrachloroisoindoline ring, engages in a multi-point interaction. nih.gov The positively charged quaternary ammonium groups are thought to form strong, stable electrostatic interactions (salt bridges) with negatively charged amino acid residues, such as glutamic acid, or with phosphate (B84403) groups on the receptor peptide. nih.govnih.gov Concurrently, the tetrachlorobenzene portion of the chlorisondamine molecule can engage in a cation-pi interaction with the guanidinium (B1211019) group of an arginine residue within the receptor epitope. nih.gov

Furthermore, MS studies have revealed that chlorisondamine can form stable non-covalent complexes with other biomolecules, notably cellular membrane phospholipids (B1166683) like sphingomyelin. nih.govwikipedia.org This suggests that lipids in the cell membrane may act as a depository for chlorisondamine, potentially influencing its availability and interaction with the nicotinic receptor. nih.gov

Table 3: Proposed Molecular Interactions of Chlorisondamine with the α2-Nicotinic Receptor Epitope as Identified by Mass Spectrometry

Interacting Moiety of Chlorisondamine Type of Interaction Interacting Residue/Group on Receptor
Quaternary Ammonium Group(s) Salt Bridge (Electrostatic) Glutamic Acid Side Chain
Quaternary Ammonium Group(s) Salt Bridge (Electrostatic) Phosphate Group
Tetrachlorobenzene Ring Cation-Pi Interaction Arginine (Guanidinium Group)

Based on findings from MALDI-MS studies. nih.gov

Advanced Topics and Future Directions in Chlorisondamine Chloride Research

Re-evaluation of Historical Findings with Modern Techniques

Early research established chlorisondamine (B1215871) as a potent ganglionic blocker with a quasi-irreversible action on central nicotinic receptors, a blockade that can persist for several weeks after a single administration. tocris.comnih.gov Historically, the mechanisms behind this prolonged effect were not fully understood. Modern analytical and imaging techniques are now allowing for a more detailed re-evaluation of these initial findings.

For instance, the use of radiolabeled chlorisondamine, such as [3H]-chlorisondamine, has been instrumental in tracking its distribution and retention in the brain. nih.gov These studies have revealed a persistent and selective accumulation of radioactivity in specific brain regions, including the substantia nigra pars compacta, ventral tegmental area, and dorsal raphe, for as long as 12 weeks post-administration. nih.gov This anatomical-selective accumulation provides a more nuanced picture than simply a widespread, non-specific blockade. nih.gov

Furthermore, modern electrophysiological techniques and in vitro preparations, such as studies on cultured mesencephalic cells and hippocampal slices, have allowed for a more precise characterization of chlorisondamine's selectivity. nih.gov These studies have confirmed that at concentrations effective for nicotinic receptor blockade, chlorisondamine has minimal effects on other receptor systems, such as those for excitatory amino acids like NMDA, quisqualate, and kainate. nih.gov This re-evaluation with modern tools has solidified the understanding that chlorisondamine's persistent central effects are not due to neuronal degeneration or significant changes in the density of high-affinity nicotinic binding sites. nih.gov

Exploration of Long-Lasting Antagonism Mechanisms Beyond Simple Receptor Blockade

The exceptionally long duration of chlorisondamine's action has prompted investigations into mechanisms that go beyond a simple, slow dissociation from the nicotinic receptor. collectionscanada.gc.ca Several hypotheses are currently being explored to explain this persistent antagonism.

Investigating Intracellular Accumulation and Transport

A leading hypothesis for chlorisondamine's long-lasting effects is its intracellular accumulation and subsequent retrograde transport. nih.govcollectionscanada.gc.ca Due to its charged, bisquaternary structure, chlorisondamine does not readily cross the blood-brain barrier. mdpi.com However, once in the central nervous system (CNS), it is hypothesized to be taken up by neuronal terminals and transported back to the cell body (perikarya). collectionscanada.gc.ca This intraneuronal accumulation could create a long-term reservoir of the drug, leading to a sustained blockade of nicotinic receptors. nih.govwindows.net

Studies using radiolabeled chlorisondamine have provided evidence for this intracellular accumulation in key monoaminergic brain regions. nih.gov The persistence of radioactivity in these areas long after administration supports the idea that the drug, or a pharmacologically active metabolite, is sequestered within neurons. nih.gov However, the exact mechanism by which this intracellular pool of chlorisondamine continues to exert its blocking effect remains an active area of investigation. nih.gov It has been proposed that the drug may be recycled from blocked receptors that are turning over to newly synthesized, functional receptors. collectionscanada.gc.ca

Role of Physical Trapping in Neural Environment

Another contributing factor to chlorisondamine's prolonged action may be a form of physical trapping within the neural environment. collectionscanada.gc.ca This trapping could occur in several ways. The synaptic environment itself might maintain a high local concentration of chlorisondamine near nicotinic receptors. collectionscanada.gc.ca Additionally, the neuronal cell wall could act as a barrier, preventing the drug from easily diffusing away once it has entered the synaptic cleft or the neuron itself. collectionscanada.gc.ca

While the blood-brain barrier contributes to the initial retention of chlorisondamine within the CNS, ex vivo studies on synaptosomes have shown that the persistent blockade remains even after prolonged washout periods. mcgill.ca This suggests that physical trapping by the blood-brain barrier alone cannot account for the long-lasting effects and that more localized trapping mechanisms at the neuronal level are at play. mcgill.ca

Potential for Novel Research Probes based on Chlorisondamine Chloride Scaffolds

The unique properties of chlorisondamine, particularly its long-lasting and selective antagonism, make its chemical scaffold an attractive starting point for the development of novel research probes. By modifying the chlorisondamine molecule, researchers aim to create tools with improved characteristics, such as better penetration of the blood-brain barrier or enhanced affinity for specific nicotinic receptor subtypes. researchgate.net

For example, analogues of chlorisondamine have been synthesized with modifications to the indole (B1671886) ring and the removal of the four chlorine atoms. researchgate.net These new compounds are being investigated for their ability to form noncovalent complexes with specific epitopes of nicotinic receptor subunits, potentially offering more targeted blockade. researchgate.net The development of such probes could provide invaluable tools for dissecting the roles of different nicotinic receptor subtypes in various physiological and pathological processes.

Integration with Systems Biology Approaches for Autonomic Regulation

Chlorisondamine's well-established role as a ganglionic blocker makes it a crucial tool for studying the autonomic nervous system's contribution to physiological regulation. nih.govnih.govahajournals.org Systems biology approaches, which integrate experimental data with computational modeling, are increasingly being used to understand the complex interplay of factors that control autonomic functions like blood pressure and heart rate. ahajournals.orgphysiology.org

In these studies, chlorisondamine is used to induce a "chemical sympathectomy," allowing researchers to assess the neurogenic component of cardiovascular control. ahajournals.orgphysiology.orgresearchgate.net By observing the physiological changes that occur after ganglionic blockade with chlorisondamine, researchers can infer the level of sympathetic tone in various experimental models, such as in studies of hypertension or the effects of environmental chemicals on cardiovascular health. nih.govphysiology.org For example, an exaggerated drop in blood pressure following chlorisondamine administration can indicate an elevated state of sympathetic tone. physiology.org These experimental data can then be incorporated into systems-level models to provide a more comprehensive understanding of autonomic regulation.

Computational Modeling and Simulation of Ganglionic Interactions

Computational modeling and simulation are emerging as powerful tools to investigate the dynamic interactions within autonomic ganglia. These models can help to elucidate the complex signaling processes that are modulated by drugs like chlorisondamine. By simulating the effects of nicotinic receptor blockade on ganglionic transmission, researchers can gain insights into the mechanisms underlying autonomic control and dysfunction.

While specific computational models of chlorisondamine's interaction with ganglionic receptors are still in early stages, related research into the modeling of coupled oscillators in sympathetic neurons provides a framework for such investigations. These models can simulate the synchronization and desynchronization of neuronal firing, which is fundamentally altered by ganglionic blockers. Future computational studies focused on chlorisondamine could help to predict the effects of novel analogues and to better understand the long-term consequences of sustained nicotinic receptor blockade on autonomic function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.